
(3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Allyl and Methyl Groups: The allyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Thioether Formation: The sulfanyl group can be introduced by reacting the quinazolinone derivative with a thiol compound under nucleophilic substitution conditions.
Acetic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or osmium tetroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Alcohols.
Substitution Products: Various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfanyl group may enhance the compound’s binding affinity or selectivity for its targets.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Compounds with sulfanyl groups attached to different cores.
Uniqueness: (3-Allyl-6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives or thioether-containing compounds.
Properties
CAS No. |
886500-72-7 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-(6-methyl-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-3-6-16-13(19)10-7-9(2)4-5-11(10)15-14(16)20-8-12(17)18/h3-5,7H,1,6,8H2,2H3,(H,17,18) |
InChI Key |
MKDBMEOZIWGOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)CC=C)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
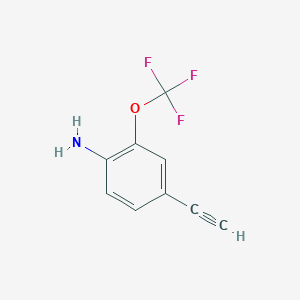
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
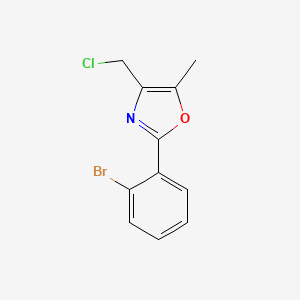
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
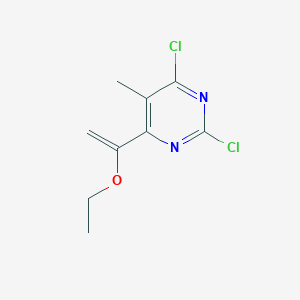
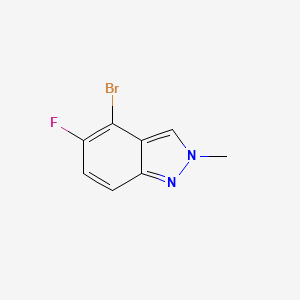
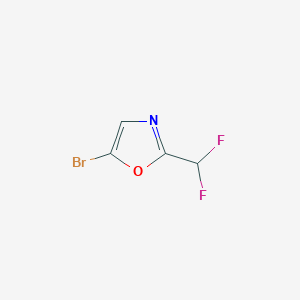
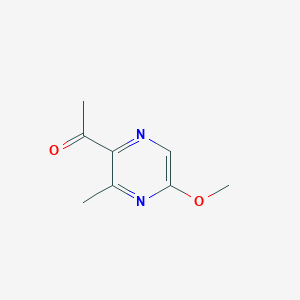
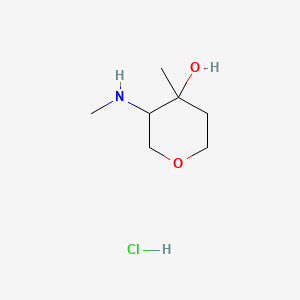
![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
